molecular formula C16H13N3O3 B2857015 N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2857015
M. Wt: 295.29 g/mol
InChI Key: ZUPDZQJFUVYKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C16H13N3O3 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research on quinazolinone derivatives, including N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide analogs, has shown promising analgesic and anti-inflammatory properties. For instance, Alagarsamy et al. (2015) synthesized a variety of quinazolinyl acetamides and evaluated them for their analgesic, anti-inflammatory, and ulcerogenic index activities. One compound demonstrated potent analgesic and anti-inflammatory activities, with moderate potency compared to diclofenac sodium, and exhibited only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of this compound derivatives. For example, derivatives have been synthesized and evaluated for their in vitro antimicrobial activities against various bacterial and fungal species, demonstrating the potential for developing novel antimicrobial agents based on the quinazolinone structure (Desai, Dodiya, & Shihora, 2011).

Antitumor Activity

Research into quinazolinone derivatives has also extended to evaluating their potential antitumor activities. A study by Al-Suwaidan et al. (2016) on 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, with some compounds showing potency comparable to or exceeding that of the positive control 5-FU. This suggests the potential for developing novel anticancer agents from quinazolinone derivatives (Al-Suwaidan et al., 2016).

Chemical Structure and Property Studies

Studies have also focused on the chemical structure and properties of quinazolinone derivatives. Karmakar et al. (2007) investigated the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, highlighting the significance of structural analysis in understanding the chemical behavior and potential applications of these compounds (Karmakar, Sarma, & Baruah, 2007).

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-12-5-3-4-11(8-12)18-15(21)9-19-10-17-14-7-2-1-6-13(14)16(19)22/h1-8,10,20H,9H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPDZQJFUVYKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.